REACTION_CXSMILES
|
[NH2:1][C:2]1([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[C:16](Cl)(=[O:21])[CH2:17][CH2:18][CH2:19][CH3:20]>ClCCl>[C:7]([C:2]1([NH:1][C:16](=[O:21])[CH2:17][CH2:18][CH2:19][CH3:20])[CH2:6][CH2:5][CH2:4][CH2:3]1)#[N:8]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
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NC1(CCCC1)C#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
10
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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32.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 30-35° C. for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25-35° C
|
Type
|
WASH
|
Details
|
it was washed with water
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Type
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CUSTOM
|
Details
|
The phases were separated
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Type
|
CUSTOM
|
Details
|
the organic phase was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |